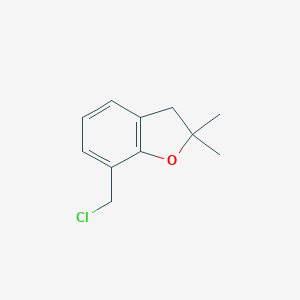
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Descripción general
Descripción
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran belongs to the chemical class of benzofurans, compounds featuring a fused benzene and furan ring. These compounds have garnered interest due to their varied biological activities and applications in material science.
Synthesis Analysis
The synthesis of benzofuran derivatives, including chloromethyl variants, often involves the cyclization of o-hydroxyphenones with halides or dichloroethylene. A typical method for synthesizing 2,3-disubstituted benzofurans starts from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidant under Lewis acid catalysis (Huang et al., 2019). Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, leading to chloromethylene furans that rearrange into benzofuran carbaldehydes (Schevenels et al., 2012).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, such as the title compound, often features a planar benzofuran core with various substituents influencing the electronic and spatial configuration. The phenyl ring in some derivatives makes a significant dihedral angle with the benzofuran plane, affecting the compound's reactivity and properties (Choi et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Aminoalkanol Derivatives Synthesis : A study by Kossakowski, Hejchman, and Wolska (2002) involved the synthesis of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. These derivatives were expected to have β-adrenolytic and/or anxiolytic activity, and their structures were characterized by IR and 1H NMR spectroscopy as well as X-ray structure analysis (Kossakowski, Hejchman, & Wolska, 2002).
Reactivity and Applications
- Carbofuran Derivatives : A study reported the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl chloroformate (DDBC), which was used to produce antigens for producing high titre antibodies to carbofuran, a pesticide. This synthesis involved reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with CoCl2 (Zhu, 2002).
- Pesticide Degradation : A bacterium was found capable of utilizing the insecticide carbofuran, which contains the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group, as a sole nitrogen source. This study by Karns, Mulbry, Nelson, and Kearney (1986) showed how the bacterium degraded carbofuran to produce the 7-phenol metabolite (Karns, Mulbry, Nelson, & Kearney, 1986).
Environmental Impact
- Persistence in Agriculture : Research by Johnson and Lavy (1995) investigated the persistence of carbofuran in flooded rice culture. This study is relevant as carbofuran contains the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group. They found that carbofuran rapidly dissipated from paddy soil and water, indicating its environmental impact in agricultural settings (Johnson & Lavy, 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGCBXLXMBJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428720 | |
| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
CAS RN |
115070-62-7 | |
| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


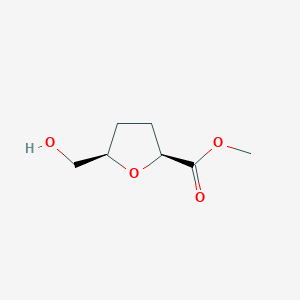
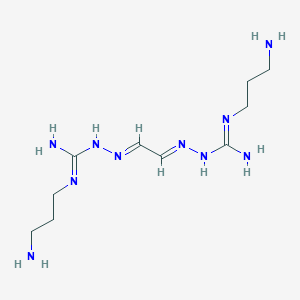

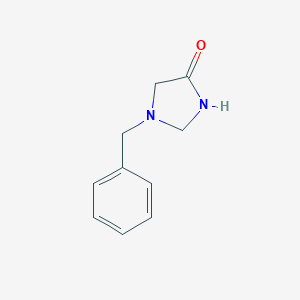
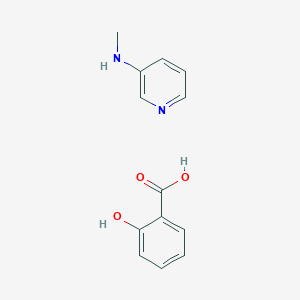
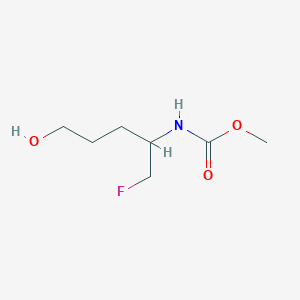
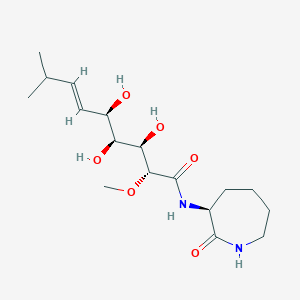
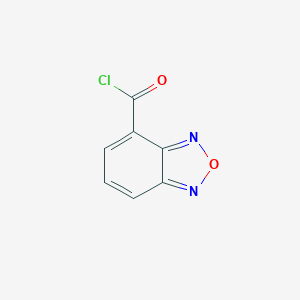
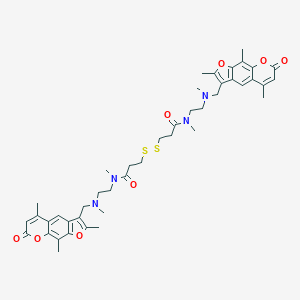
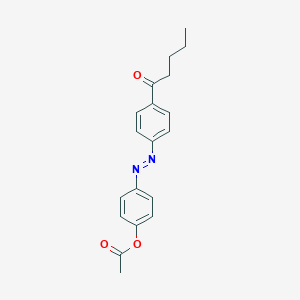
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)